N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide belongs to the triazoloquinoxaline acetamide family, characterized by a fused heterocyclic core and an acetamide side chain.
Key structural features include:
- Triazoloquinoxaline core: A [1,2,4]triazolo[4,3-a]quinoxaline system with a 4-oxo group, which is critical for hydrogen bonding and receptor interaction.
- Propyl substituent: A 1-propyl group at the N1 position, enhancing lipophilicity compared to shorter alkyl chains.
- Acetamide linkage: Connects the core to a 2,4-difluorophenyl group, where fluorine atoms may improve metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCSEXKOOVZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound belonging to the triazoloquinoxaline class, which is recognized for its diverse biological activities. This compound is of particular interest due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazoloquinoxaline Core : A fused ring system known for interacting with biological targets.
- Difluorophenyl Group : This substitution can enhance the compound's pharmacological properties.
- Propyl Group : This alkyl chain may influence the lipophilicity and overall bioactivity.
Antimicrobial Activity
Research indicates that triazoloquinoxalines exhibit significant antimicrobial properties. The structural components of this compound suggest potential efficacy against various pathogens.
- Mechanism of Action : The interaction with microbial enzymes or receptors may inhibit cell wall synthesis or disrupt metabolic pathways.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Moderate to high antimicrobial activity | |
| Fungi | Potential antifungal properties |
Anticancer Activity
The triazoloquinoxaline scaffold has been associated with anticancer effects through various mechanisms:
- Inhibition of Tumor Growth : Some studies have shown that compounds in this class can inhibit cell proliferation in cancer cell lines.
| Cancer Type | Activity Observed | Reference |
|---|---|---|
| Breast Cancer | Significant growth inhibition | |
| Lung Cancer | Moderate cytotoxicity |
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various triazoloquinoxaline derivatives, compounds similar to this compound demonstrated higher potency against drug-resistant strains of bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .
- Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of triazoloquinoxalines revealed that modifications at specific positions on the quinoxaline ring significantly impacted their ability to inhibit cancer cell lines .
- Pharmacological Profile : A comprehensive review highlighted the broad pharmacological profile of 1,2,4-triazoles, noting their potential as antifungal, antibacterial, and anticancer agents . The findings suggest that derivatives with specific substitutions could enhance efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,4-difluorophenyl group likely enhances metabolic stability and binding affinity compared to chlorophenyl derivatives (e.g., ), as fluorine’s electronegativity and small size optimize interactions with hydrophobic pockets .
Core Structure Variations: Triazoloquinoxaline derivatives (target compound, ) are distinct from triazolopyrimidines () in their fused ring systems, which influence electronic properties and target selectivity.
Applications :
- While chlorophenyl analogs () are primarily research intermediates, the m-tolyl variant () is explicitly used in pharmaceuticals, suggesting the target compound may share similar applications.
- Fluorinated derivatives (target compound, ) are associated with both pharmaceuticals (e.g., enhanced bioavailability) and agrochemicals (e.g., flumetsulam’s herbicidal activity).
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
